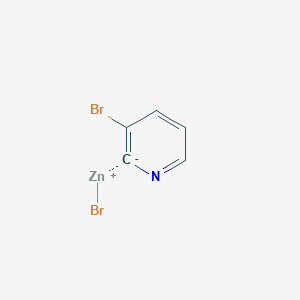

(3-Bromopyridin-2-yl)Zinc bromide

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Synthesis

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. sigmaaldrich.comnih.govacs.org Its presence is critical to the function of numerous biologically active molecules, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. sigmaaldrich.com In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. nih.govlibretexts.org Consequently, pyridine derivatives are integral components of over 7,000 existing drugs and are found in a significant number of FDA-approved pharmaceuticals. nih.govnih.govlibretexts.org

The utility of pyridines also extends to materials science, where they are used as ligands for organometallic compounds and in the development of functional nanomaterials. acs.org Their role as solvents and reagents in organic synthesis further underscores their importance. nih.govnih.gov The development of synthetic methods to introduce and functionalize the pyridine ring is, therefore, a topic of intense research. acs.orggoogle.comsigmaaldrich.com

Role of Organozinc Reagents as Versatile Building Blocks in Organic Synthesis

First prepared by Edward Frankland in 1848, organozinc reagents have become indispensable tools for forming carbon-carbon bonds in organic synthesis. wikipedia.orgwikipedia.org These organometallic compounds, which feature a carbon-zinc bond, offer a unique balance of reactivity and functional group tolerance. researchgate.net Unlike more reactive organometallic counterparts like Grignard or organolithium reagents, organozinc compounds are generally less basic and exhibit remarkable tolerance towards sensitive functional groups such as esters, nitriles, and ketones. wikipedia.orgresearchgate.net

The versatility of organozinc reagents is most prominently displayed in palladium- or nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling. wikipedia.orgorganic-chemistry.orggoogle.com This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, couples organozinc compounds with organic halides or triflates. researchgate.netorganic-chemistry.org The mild reaction conditions and broad substrate scope have made the Negishi coupling a favored method for the synthesis of complex molecules, including biaryls and other conjugated systems. wikipedia.orggoogle.com The preparation of organozinc reagents can be achieved through several methods, including the direct insertion of zinc metal into organic halides, transmetalation from other organometallic species, and functional group exchange. google.comwikipedia.orgwikipedia.org The use of highly activated zinc, such as Rieke® Zinc, can facilitate the direct insertion into less reactive organic halides. wikipedia.org

Specific Context and Research Landscape of Pyridylzinc Halides

Pyridylzinc halides represent a specialized class of organozinc reagents that enable the direct introduction of a pyridine moiety into a target molecule. The preparation of these reagents, however, can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to instability and side reactions. google.com Much of the research has focused on 2-pyridyl and 3-pyridylzinc halides. orgsyn.orgnih.gov For instance, 2-pyridylzinc bromide has been prepared and its stability and utility in Negishi cross-coupling reactions have been studied. Similarly, practical synthetic routes for the preparation of 3-pyridylzinc bromide and its subsequent coupling reactions have been developed. orgsyn.orgnih.gov

The synthesis of disubstituted pyridines via pyridylzinc halides presents additional regioselectivity challenges. However, methods for the selective functionalization of dihalopyridines are emerging. For example, bromine-magnesium exchange on 2,3-dibromopyridine (B49186) using isopropylmagnesium chloride has been shown to proceed with complete regioselectivity, forming the more stable 3-bromo-2-pyridylmagnesium halide. wikipedia.org This Grignard reagent can then, in principle, be transmetalated to the corresponding (3-Bromopyridin-2-yl)Zinc halide, providing a pathway to this specific, highly functionalized building block. This approach allows for subsequent cross-coupling reactions at the 2-position while retaining the bromine atom at the 3-position for further synthetic transformations.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3Br2NZn |

|---|---|

Molecular Weight |

302.3 g/mol |

IUPAC Name |

3-bromo-2H-pyridin-2-ide;bromozinc(1+) |

InChI |

InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-3H;1H;/q-1;;+2/p-1 |

InChI Key |

AVXKALFHNUDGKN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=[C-]N=C1)Br.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromopyridin 2 Yl Zinc Bromide

Direct Insertion of Activated Zinc into 3-Bromopyridine (B30812)

The direct oxidative addition of metallic zinc to an organic halide is arguably the most straightforward route to organozinc reagents. nih.gov However, the reaction of commercial zinc powder with electron-deficient heteroaryl halides like 3-bromopyridine is often sluggish and low-yielding. mdpi.com The development of highly activated forms of zinc and the use of chemical additives have been pivotal in overcoming these limitations.

Rieke zinc, a highly reactive form of the metal, is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium or potassium. riekemetals.comwikipedia.org This process generates zinc with a high surface area, free from passivating oxide layers, which dramatically enhances its reactivity. nih.govwikipedia.org Rieke zinc readily undergoes oxidative addition to a variety of organic halides, including challenging substrates like aryl and vinyl halides, under mild conditions. riekemetals.com This high reactivity extends to the synthesis of heteroaromatic organometallics, providing a direct pathway to reagents like (3-Pyridyl)zinc bromide from 3-bromopyridine. thieme-connect.comriekemetals.com The organozinc reagents formed using this method tolerate a wide range of functional groups, a significant advantage over more reactive organolithium or Grignard reagents. riekemetals.com

A significant breakthrough in the direct zincation of organic halides was the discovery that lithium chloride (LiCl) can dramatically accelerate the reaction. nih.govorganic-chemistry.org The direct reaction of 3-bromopyridine with activated zinc in a solvent like tetrahydrofuran (B95107) (THF) at room or reflux temperatures results in poor conversion. mdpi.com However, the addition of a catalytic quantity (10–20 mol%) of LiCl leads to a remarkable improvement, achieving over 99% conversion to (3-Pyridyl)zinc bromide within two hours at reflux. mdpi.com

Table 1: Effect of Lithium Chloride on the Direct Zincation of 3-Bromopyridine

| Additive (mol%) | Reaction Time (h) | Temperature | Conversion (%) |

| None | 24 | Reflux | Low |

| LiCl (10-20%) | 2 | Reflux | >99 |

This table illustrates the dramatic increase in conversion for the synthesis of (3-Pyridyl)zinc bromide when a catalytic amount of LiCl is added to the reaction mixture, as reported in the literature. mdpi.com

Beyond the choice of activated zinc and the use of LiCl, other reaction parameters can be optimized to maximize the yield of direct zincation. The choice of solvent is critical; THF is commonly used and effective, particularly with LiCl. organic-chemistry.org The reaction temperature also plays a key role. While Rieke zinc can react at low temperatures, the LiCl-assisted method using commercial zinc powder often benefits from moderate heating (25-50°C or reflux) to achieve high yields in a reasonable timeframe. mdpi.comorganic-chemistry.org

To ensure the formation of the desired organozinc reagent, the reaction is typically monitored. A common method to confirm the successful formation of (3-Pyridyl)zinc bromide is to quench an aliquot of the reaction mixture with an electrophile like iodine. High yields of 3-iodopyridine (B74083) confirm the efficient generation of the organozinc intermediate. thieme-connect.com Subsequent palladium-catalyzed cross-coupling reactions with various electrophiles further validate the reagent's formation and stability. thieme-connect.com

Metal-Halogen Exchange Followed by Transmetalation

An alternative, though often more complex, route to (3-Pyridyl)zinc species involves a two-step process: initial formation of an organolithium reagent via metal-halogen exchange, followed by transmetalation with a zinc salt. mdpi.com This pathway has limitations, such as the need for cryogenic temperatures and the potential for side reactions. mdpi.com

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org For the preparation of 3-lithiopyridine, 3-bromopyridine is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). princeton.edunih.gov This exchange is typically rapid, even at very low temperatures (-50 °C to -100 °C), and is kinetically controlled. princeton.eduyoutube.com The reaction proceeds by forming a lithium "ate" complex, which then fragments to the more stable 3-lithiopyridine and n-butyl bromide. youtube.com The use of non-polar solvents like toluene (B28343) can be advantageous, leading to a clean generation of 3-lithiopyridine. princeton.edu However, this method requires strictly anhydrous conditions and cryogenic temperatures to minimize side reactions, such as nucleophilic attack on the pyridine (B92270) ring by the alkyllithium reagent. mdpi.comnih.gov

Table 2: Conditions for Lithiation of 3-Bromopyridine

| Lithiating Agent | Solvent | Temperature (°C) | Result |

| n-BuLi | Toluene | -50 | Clean generation of 3-lithiopyridine |

| LDA | THF | -95 | Regioselective lithiation at C4 |

This table compares different conditions for the lithiation of 3-bromopyridine, highlighting how the choice of base and conditions can influence the regiochemical outcome. princeton.eduznaturforsch.com

Once the 3-lithiopyridine is generated, it can be converted to the corresponding organozinc species through a process called transmetalation. This involves adding a zinc salt, typically anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to the cold solution of the organolithium reagent. znaturforsch.com The reaction involves the transfer of the organic group from the more electropositive lithium to the less electropositive zinc, forming the (3-Pyridyl)zinc halide and lithium halide as a byproduct. znaturforsch.com This resulting organozinc reagent is generally more stable and less reactive than its organolithium precursor, allowing for a broader range of subsequent chemical transformations with higher functional group tolerance. las.ac.cn

Comparative Analysis of Direct Insertion versus Metal-Halogen Exchange Routes

Both direct insertion and metal-halogen exchange present viable pathways to (3-Bromopyridin-2-yl)Zinc bromide, each with its own set of advantages and disadvantages. The selection of a specific route is often a trade-off between operational simplicity, reaction conditions, and reagent compatibility.

Direct Insertion: This method involves the direct reaction of 2,3-dibromopyridine (B49186) or a suitably protected derivative with metallic zinc. The success of this reaction is highly dependent on the reactivity of the zinc metal. Standard commercial zinc dust is often not reactive enough to ensure efficient insertion. Consequently, activation of the zinc is typically required. Methods for activation include the use of Rieke zinc (a highly reactive form of zinc powder) or the addition of activating agents like lithium chloride (LiCl). nih.govnih.gov The presence of LiCl is understood to solubilize the formed organozinc species, preventing it from coating the metal surface and thereby allowing the reaction to proceed. nih.gov

A significant advantage of the direct insertion method is its operational simplicity, as it is a one-step process starting from the corresponding organic halide. This can be particularly advantageous for large-scale preparations. However, the reaction may require elevated temperatures to proceed at a reasonable rate, which could be a limitation if thermally sensitive functional groups are present.

Metal-Halogen Exchange: This route involves the reaction of a bromo-substituted pyridine with a more reactive organometallic reagent, typically an organolithium or a Grignard reagent, followed by transmetalation with a zinc salt (e.g., ZnBr₂). A common approach for pyridyl systems involves a bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of LiCl to enhance reactivity. nih.govznaturforsch.com This is then followed by the addition of a zinc salt.

The metal-halogen exchange can often be performed at lower temperatures compared to direct insertion, which is beneficial for substrates with sensitive functional groups. tcnj.edu The reaction rates are generally fast. wikipedia.org However, this method involves a two-step process (exchange followed by transmetalation) and requires the use of stoichiometric amounts of a pre-formed, highly reactive organometallic reagent, which can sometimes lead to side reactions if not carefully controlled. For instance, the use of highly basic organolithium reagents can sometimes lead to deprotonation or addition to the pyridine ring itself. nih.gov

The following tables provide a comparative overview of typical reaction conditions and yields for the synthesis of pyridylzinc reagents via these two routes, based on data for similar substrates.

Table 1: Comparison of Synthetic Routes to Pyridylzinc Reagents

| Feature | Direct Insertion | Metal-Halogen Exchange |

| Starting Material | Aryl/Heteroaryl Bromide | Aryl/Heteroaryl Bromide |

| Primary Reagent | Activated Zinc (e.g., with LiCl) | Organometallic Reagent (e.g., i-PrMgCl, n-BuLi) followed by ZnBr₂ |

| Number of Steps | One | Two (Exchange and Transmetalation) |

| Typical Temperature | Room Temperature to 50 °C nih.gov | -100 °C to 0 °C nih.govtcnj.edu |

| Key Advantage | Operational simplicity, good for scale-up | Milder conditions, good for sensitive substrates |

| Key Disadvantage | May require elevated temperatures, activation of zinc necessary | Requires pre-formed reactive organometallics, potential for side reactions |

Table 2: Illustrative Reaction Conditions and Yields for Pyridylzinc Reagent Synthesis

| Synthetic Route | Substrate | Reagents | Conditions | Yield | Reference |

| Direct Insertion | 2-Bromopyridine | Zn dust, LiCl | THF, 25-50 °C | High (not specified) | nih.gov |

| Metal-Halogen Exchange | 2-(N-BOC-amino)-5-bromopyridine | 1. i-PrMgCl, n-BuLi 2. Electrophile | THF, -20 °C to 0 °C | 90% (of trapped product) | nih.gov |

| Metal-Halogen Exchange | 3-Bromopyridine | 1. LDA 2. ZnCl₂ 3. Electrophile | THF, -95 °C | 78% (of coupled product) | znaturforsch.com |

Reactivity and Mechanistic Investigations of 3 Bromopyridin 2 Yl Zinc Bromide

Overview of Fundamental Carbon-Carbon Bond Forming Transformations Involving Pyridyl Organozinc Reagents

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.com Organozinc reagents, including pyridyl organozinc compounds, have become indispensable tools for these transformations due to their high reactivity and functional group tolerance. researchgate.netwikipedia.org These reagents are key players in various cross-coupling reactions, which are powerful methods for creating C-C bonds. sigmaaldrich.com

Pyridyl organozinc reagents are particularly valuable for synthesizing bipyridines and other pyridine-containing heterocycles, which are important structural motifs in many biologically active compounds and functional materials. orgsyn.orgnih.gov The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a prominent example of a C-C bond-forming transformation where pyridyl organozinc reagents are frequently employed. researchgate.netwikipedia.org This reaction is noted for its mild conditions, high yields, and broad applicability. orgsyn.org

The reactivity of pyridyl organozinc reagents can be influenced by several factors, including the position of the zinc moiety on the pyridine (B92270) ring and the presence of other substituents. orgsyn.org For instance, 2-pyridylzinc reagents are commonly used and can be prepared through various methods, such as the direct insertion of activated zinc into a pyridyl halide or by transmetalation from a corresponding organolithium or Grignard reagent. orgsyn.orgyoutube.com The development of solid, air-stable 2-pyridylzinc reagents has further expanded their utility by simplifying handling procedures. organic-chemistry.org These advancements underscore the importance of pyridyl organozinc compounds as versatile building blocks in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. uni-muenchen.de These reactions enable the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org

Negishi Coupling with Variously Substituted Aryl and Heteroaryl Halides

The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is particularly effective for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. nih.gov (3-Bromopyridin-2-yl)zinc bromide serves as a nucleophilic partner in this reaction, coupling with a variety of aryl and heteroaryl halides to produce substituted bipyridines and other biaryl compounds. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

The Negishi coupling is renowned for its broad substrate scope and excellent functional group tolerance. orgsyn.orgwikipedia.org Research has demonstrated that 2-pyridylzinc reagents, including this compound, can be successfully coupled with a wide array of aryl and heteroaryl halides. researchgate.netorganic-chemistry.org These coupling partners can contain various substituents, including both electron-donating and electron-withdrawing groups. organic-chemistry.org

A significant advantage of using organozinc reagents is their compatibility with sensitive functional groups such as esters, ketones, and even free N-H groups, which might not be tolerated by more reactive organometallic reagents like Grignard or organolithium compounds. orgsyn.orgorganic-chemistry.org This tolerance allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. researchgate.net The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the practicality of these reactions, allowing for easier handling and storage. organic-chemistry.org

The table below illustrates the versatility of the Negishi coupling with various substrates.

| Aryl/Heteroaryl Halide | 2-Pyridylzinc Reagent | Catalyst | Product | Yield (%) | Reference |

| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd/Al2O3 (microwave) | 2,2'-Bipyridine | High | nih.gov |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh3)4 | 2,2'-Dimethylbiphenyl | — | wikipedia.org |

| Aryl Bromides | Arylzinc iodides | — | Chalcones | Good | researchgate.net |

| Aryl Chlorides | Arylzinc reagents | Pd(P(t-Bu)3)2 | Biaryls | Good | organic-chemistry.org |

The efficiency of the Negishi coupling is heavily dependent on the choice of the palladium catalyst and the associated ligands. researchgate.netwikipedia.org While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for straightforward couplings, more challenging transformations often require specialized catalytic systems. researchgate.net

Ligands play a crucial role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle. acs.org For instance, bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be highly effective for the coupling of unreactive aryl chlorides. organic-chemistry.org The development of biaryldialkylphosphine ligands, like CPhos, has enabled the efficient coupling of secondary alkylzinc halides by promoting the desired reductive elimination over competing β-hydride elimination. researchgate.net

In some cases, nickel catalysts can be used as a more economical alternative to palladium, exhibiting high activity in certain Negishi cross-couplings. wikipedia.orgresearchgate.net The choice of ligand is also critical in nickel-catalyzed systems, with N-heterocyclic carbenes (NHCs) and phosphine-based ligands being commonly employed. researchgate.netnih.gov Furthermore, the use of additives, such as lithium chloride, can be essential for achieving high efficiency in certain multicomponent reactions involving organozinc reagents. nih.gov

The following table provides examples of different catalytic systems and their applications in Negishi coupling.

| Catalyst | Ligand | Reactants | Product Type | Key Feature | Reference |

| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | Aryl/Vinyl Chlorides + Organozinc | Biaryls/Alkenes | First general method for aryl/vinyl chlorides | organic-chemistry.org |

| PdCl₂(Amphos)₂ | Amphos | Alkenyl/Alkyl Halides (in water) | Alkenes | Stereoselective coupling in water | organic-chemistry.org |

| Nickel Complex | Bicyclic (Alkyl)(Amino)Carbene | Aryl Halides + Phenylzinc Bromide | Biaryls | High activity with nickel catalyst | researchgate.net |

| Pd Complex | CPhos | Secondary Alkylzinc Halides + Aryl Bromides/Chlorides | Alkyl-Aryl Compounds | High ratio of secondary to primary product | researchgate.net |

| Pd(OAc)₂ | (o-tolyl)₃P | Heteroaryl Aluminum Reagents + Aryl/Benzyl (B1604629) Bromides | Heterobiaryls | Efficient coupling with heteroaryl aluminum reagents | researchgate.net |

Regioselectivity and stereoselectivity are critical considerations in cross-coupling reactions, as they determine the precise three-dimensional arrangement of atoms in the final product. In the context of Negishi coupling with pyridyl organozinc reagents, regioselectivity often arises when coupling partners have multiple potential reaction sites.

For instance, in the case of dihalo-substituted pyridines, the Negishi coupling can proceed with high regioselectivity. The greater reactivity of a halogen at the 2-position of the pyridine ring compared to one at the 3-position allows for selective coupling at the 2-site. orgsyn.org This selectivity is a valuable tool for the controlled synthesis of specifically substituted bipyridines. orgsyn.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key aspect of the Negishi coupling, particularly when dealing with alkenyl or chiral alkyl substrates. The reaction is known to proceed with retention of configuration for alkenyl organozinc reagents and alkenyl halides. researchgate.netnih.gov This means that the geometry of the double bond in the starting material is preserved in the product. For example, coupling an (E)-alkenyl iodide with an organozinc reagent will yield the (E)-alkene product. researchgate.net This stereospecificity is a significant advantage for the synthesis of complex molecules with defined geometries.

Recent advancements have also focused on developing stereoselective Negishi-type couplings. For example, nickel-catalyzed reactions have been developed for the enantiospecific coupling of benzylic ethers and esters, where the stereochemical information from the starting material is faithfully transferred to the product. nih.gov

Zinc-Catalyzed Suzuki-Miyaura Cross-Coupling of Organozincates with Benzyl Halides

While the Suzuki-Miyaura reaction traditionally employs palladium catalysts to couple organoboron compounds with organic halides, recent research has demonstrated that zinc can also catalyze this important C-C bond-forming transformation. nih.gov Specifically, zinc bromide (ZnBr₂) has been shown to catalyze the cross-coupling of benzyl bromides with arylboronic acid pinacol (B44631) esters. nih.gov

This zinc-catalyzed Suzuki-Miyaura reaction is significant because it utilizes a less expensive and less toxic metal catalyst compared to palladium. nih.gov The process is also ligand-free, further simplifying the reaction conditions. nih.gov Mechanistic studies suggest that the in-situ formation of triaryl zincates is a crucial step in this catalytic cycle. nih.gov These zincate species, formed from the reaction of the arylboronic ester with the zinc catalyst, are believed to be the active nucleophiles that undergo transmetalation with the benzyl halide. nih.gov

The reaction is compatible with a range of functionalized benzyl bromides and arylboronic acid pinacol esters, highlighting its potential utility in organic synthesis. nih.gov This development opens up new avenues for C(sp³)–C(sp²) bond formation under milder and more sustainable conditions. nih.gov

Copper-Mediated and Copper-Catalyzed Reactions

While palladium catalysis is prevalent in cross-coupling reactions involving organozinc reagents, copper-based systems provide a powerful and often complementary alternative. Copper-catalyzed and -mediated reactions of pyridylzinc reagents, including this compound, enable a range of valuable transformations. These reactions often proceed under mild conditions and exhibit excellent chemoselectivity.

Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), often in the presence of lithium chloride (LiCl) to enhance solubility and reactivity, are commonly employed to facilitate these couplings koreascience.kr. The transmetalation of the pyridyl group from zinc to copper is a key step, forming a more reactive organocopper species. This intermediate then participates in reactions with a variety of electrophiles.

Research has demonstrated the efficacy of copper-catalyzed systems for the acylation of pyridylzinc reagents with acid chlorides, leading to the formation of ketones in moderate to good yields koreascience.kr. Additionally, copper catalysis has been successfully applied to the coupling of organozinc reagents with other electrophiles, such as aryl and alkyl halides, expanding the scope of accessible molecular structures rsc.orgresearchgate.netrsc.org. The choice of copper catalyst and reaction conditions can be tailored to achieve the desired outcome, highlighting the versatility of this approach.

Table 1: Examples of Copper-Catalyzed Reactions with Pyridylzinc Reagents

| Pyridylzinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |

| 2-Methylpyridin-4-ylzinc bromide | 4-(Trifluoromethyl)benzoyl chloride | CuI/LiCl | (2-Methylpyridin-4-yl)(4-(trifluoromethyl)phenyl)methanone | 48 | koreascience.kr |

| 2-Chloropyridin-4-ylzinc bromide | Benzoyl chloride | CuI/LiCl | (2-Chloropyridin-4-yl)(phenyl)methanone | Not specified | koreascience.kr |

| Arylboranes | Heteroaryl Bromides | Cu-catalyst | Cross-coupled biaryls | Good | rsc.org |

| Alkyl Bromides | (DMPU)₂Zn(Rf)₂ | Cu-catalyst | Perfluoroalkylated compounds | Good | researchgate.net |

Transition Metal-Free Coupling Reactions: Acylation with Acid Chlorides

A significant advantage of organozinc reagents like this compound is their ability to undergo certain coupling reactions without the need for a transition metal catalyst. This is particularly notable in acylation reactions with acid chlorides. The direct reaction of 2-pyridylzinc bromide with acid chlorides has been shown to proceed efficiently to afford the corresponding ketones researchgate.net.

This transition-metal-free pathway is highly desirable as it simplifies the reaction setup, reduces costs, and avoids potential contamination of the product with residual transition metals. The reaction is believed to proceed through a direct nucleophilic attack of the organozinc reagent on the highly electrophilic carbonyl carbon of the acid chloride. The Lewis acidity of the zinc center may play a role in activating the acid chloride towards nucleophilic attack.

The general mechanism for the reaction of acid chlorides with nucleophiles involves a nucleophilic acyl substitution pathway libretexts.orglibretexts.orgmasterorganicchemistry.com. The nucleophile, in this case the carbanionic carbon of the organozinc reagent, adds to the carbonyl group to form a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the ketone product.

Table 2: Transition-Metal-Free Acylation of 2-Pyridylzinc Bromide

| Pyridylzinc Reagent | Acid Chloride | Product | Yield (%) | Reference |

| 2-Pyridylzinc bromide | Various | 2-Acylpyridines | Moderate to good | researchgate.net |

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic details of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. The Negishi coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone of organozinc chemistry and provides a framework for understanding the reactivity of this reagent.

The catalytic cycle of a Negishi cross-coupling reaction is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination nih.govwikipedia.org.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species aminer.orguvic.cauwindsor.caberkeley.edulibretexts.org. The reactivity of the organic halide in this step generally follows the order I > OTf > Br >> Cl wikipedia.org. For a reaction involving this compound, the oxidative addition would typically occur with an aryl or vinyl halide coupling partner.

Transmetalation: Following oxidative addition, the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide. This step, known as transmetalation, is a key process where the carbon-zinc bond is exchanged for a carbon-palladium bond nih.govresearchgate.netresearchgate.netchemrxiv.org. The presence of low-lying empty p-orbitals on the zinc atom facilitates this process nih.gov. In some cases, transmetalation can be the rate-limiting step of the catalytic cycle researchgate.net. The formation of higher-order zincates can also influence the transmetalation process core.ac.uk.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the final carbon-carbon bond of the product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle nih.govnih.gov.

It is important to note that a second transmetalation step can sometimes compete with reductive elimination, leading to the formation of homocoupling byproducts researchgate.net.

The zinc center in organozinc reagents like this compound plays a pivotal role in modulating the reactivity and chemoselectivity of these compounds. Compared to more reactive organometallic reagents such as organolithium or Grignard reagents, organozinc compounds exhibit a higher degree of functional group tolerance due to the more covalent nature of the carbon-zinc bond researchgate.netwikipedia.orgrsc.org.

This enhanced chemoselectivity allows for the preparation and use of organozinc reagents bearing sensitive functional groups like esters, nitriles, and amides without the need for protecting groups organic-chemistry.org. The lower intrinsic reactivity of the C-Zn bond prevents unwanted side reactions with these functional groups.

Furthermore, the Lewis acidity of the zinc center can influence the course of a reaction. It can coordinate to heteroatoms, potentially directing the reagent to a specific reaction site or activating a substrate. In the context of Negishi coupling, the presence of zinc salts, such as ZnBr₂, can impact the catalytic cycle, sometimes leading to catalyst inhibition. However, additives like LiBr can mitigate these effects by forming inorganic zincates, preventing the deactivation of the palladium catalyst nih.gov. The ability to fine-tune the reactivity through the choice of solvent and additives underscores the sophisticated role of the zinc center in these transformations.

Synthetic Applications of 3 Bromopyridin 2 Yl Zinc Bromide in Advanced Organic Synthesis

Construction of Complex Functionalized Pyridine (B92270) Derivatives

(3-Bromopyridin-2-yl)zinc bromide serves as a key building block in the synthesis of highly substituted and functionalized pyridine derivatives. Through palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, this organozinc reagent can be efficiently coupled with a variety of organic halides and triflates. wikipedia.orgresearchgate.net This methodology allows for the precise introduction of the 3-bromopyridin-2-yl group onto aromatic, heteroaromatic, and aliphatic frameworks.

The Negishi coupling reaction, in particular, is a powerful tool for forming carbon-carbon bonds with high functional group tolerance and stereospecificity. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, to facilitate the coupling between the organozinc reagent and an organic halide. wikipedia.orgresearchgate.net This approach has been successfully used to synthesize a diverse range of functionalized pyridines that would be challenging to access through other synthetic routes. The presence of the bromine atom on the pyridine ring of the product offers a handle for further functionalization, enabling the creation of even more complex and diverse molecular structures.

Synthesis of Bipyridine Scaffolds

Bipyridines are a critical class of ligands in coordination chemistry and have found widespread use in catalysis, materials science, and biological applications. dntb.gov.uanih.gov The synthesis of both symmetric and unsymmetric bipyridines is of significant interest, and this compound has proven to be an invaluable reagent in this context.

Access to Unsymmetric and Symmetric Bipyridine Architectures

The Negishi coupling reaction provides a highly effective method for the synthesis of unsymmetrical 2,2'-bipyridines. nih.govorgsyn.org By coupling this compound with a different substituted or unsubstituted 2-halopyridine, a wide variety of unsymmetrical bipyridines can be prepared. nih.govorgsyn.org The reaction conditions are generally mild, and the yields are often high, making this a preferred method for accessing these important compounds. orgsyn.org For instance, the coupling of this compound with various 2-bromopyridines in the presence of a palladium catalyst affords the corresponding unsymmetrical 2,2'-bipyridines in good yields. mdpi.com

While the primary utility of this compound lies in the synthesis of unsymmetrical bipyridines, it can also be conceptually applied in strategies leading to symmetric bipyridines. Homocoupling reactions of pyridyl halides, often catalyzed by palladium or nickel complexes, can produce symmetrical bipyridines. mdpi.com Although not a direct application of the pre-formed zinc reagent, the principles of such catalytic systems are closely related to the cross-coupling reactions where it is employed.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Substituted 2-halopyridine | Pd(PPh₃)₄ or other Pd(0) catalysts | Unsymmetrical 2,2'-Bipyridine | nih.govorgsyn.org |

| 2-Pyridylzinc halide | 2-Halopyridine | Pd(dba)₂/XPhos | 2,2'-Bipyridine derivative | mdpi.com |

| 2-Bromopyridine | 2-Bromopyridine | Pd(OAc)₂/piperazine, DMF, 140 °C | Symmetrical 2,2'-Bipyridine (Homocoupling) | mdpi.com |

Utility in the Synthesis of Structurally Diverse and Bioactive Bipyridine Derivatives

The versatility of the Negishi coupling with this compound allows for the incorporation of a wide range of functional groups into the bipyridine framework. This is crucial for the synthesis of structurally diverse libraries of bipyridine derivatives, which can then be screened for biological activity. Pyridine and bipyridine derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors and anticancer agents. nih.gov The ability to readily synthesize a variety of substituted bipyridines using this compound is therefore of significant interest in medicinal chemistry and drug discovery. The bromine atom in the resulting bipyridine product can be further modified through subsequent cross-coupling reactions, providing access to an even greater diversity of structures.

Formation of Aryl(di)azinylmethanes and Bis(di)azinylmethanes

The application of organozinc reagents extends beyond the formation of biaryl linkages. While direct evidence for the synthesis of aryl(di)azinylmethanes and bis(di)azinylmethanes using specifically this compound is not extensively documented in the provided search results, the general reactivity of organozinc reagents suggests its potential in such transformations. The synthesis of related structures, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, involves the condensation of a pyridyl derivative with a diketone, showcasing the construction of complex heterocyclic systems containing a pyridine moiety. mdpi.com The principles of Negishi and other cross-coupling reactions can be adapted to couple organozinc reagents with halomethyl-substituted (di)azines or to couple a (di)azinylmethylzinc reagent with an aryl halide.

Broader Applications in the Preparation of Diverse Organic Molecules

The utility of this compound is not limited to the aforementioned applications. Its reactivity as a nucleophilic organozinc species allows for its participation in a variety of other carbon-carbon bond-forming reactions.

Regioselective Ketone Synthesis via Acylation Reactions

Organozinc reagents, including this compound, can undergo acylation reactions with acid chlorides or other acylating agents to produce ketones in a regioselective manner. youtube.com This transformation is typically catalyzed by palladium or nickel complexes. The reaction of this compound with an acyl chloride would be expected to yield a 2-acyl-3-bromopyridine derivative. This method provides a direct route to functionalized pyridyl ketones, which are valuable intermediates in organic synthesis. The reactivity of organozinc reagents is generally lower than that of Grignard or organolithium reagents, which can be advantageous in preventing side reactions with other functional groups present in the molecule. youtube.com

| Organozinc Reagent | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | R-COCl (Acyl chloride) | Pd or Ni catalyst | 2-Acyl-3-bromopyridine | youtube.com |

Development of Alkynylation and Arylation Strategies

The development of efficient alkynylation and arylation strategies utilizing this compound is a testament to the versatility of palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways for the formation of carbon-carbon bonds, specifically C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, which are fundamental transformations in organic chemistry.

Alkynylation Strategies:

While direct Sonogashira coupling of organozinc reagents is not the standard protocol, the alkynylation of the pyridine core can be effectively achieved through Negishi-type cross-coupling reactions. In these transformations, this compound is coupled with haloalkynes, typically bromo- or iodoalkynes, in the presence of a palladium catalyst. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. Commonly employed catalysts include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

A representative reaction scheme for the alkynylation is as follows:

(3-Bromopyridin-2-yl)ZnBr + R-C≡C-X → (3-Bromopyridin-2-yl)-C≡C-R (where X = Br, I and R = aryl, alkyl, silyl)

The reaction conditions are generally mild, proceeding at or slightly above room temperature, and are tolerant of a variety of functional groups on the alkyne coupling partner. This allows for the synthesis of a diverse range of 2-alkynyl-3-bromopyridine derivatives, which are valuable intermediates for further elaboration.

Arylation Strategies:

The arylation of this compound via Negishi cross-coupling is a powerful method for the synthesis of 2-aryl-3-bromopyridines. This reaction involves the palladium-catalyzed coupling of the organozinc reagent with a variety of aryl and heteroaryl halides or triflates. The reactivity of the coupling partners generally follows the order I > Br > Cl.

The selection of the palladium catalyst and ligand system is critical to the success of these reactions, particularly when dealing with sterically hindered or electronically diverse coupling partners. Catalysts based on bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have shown excellent performance in similar systems.

| Catalyst/Ligand | Aryl Halide | Product | Yield (%) |

| Pd₂(dba)₃ / XPhos | 4-Methoxy-iodobenzene | 2-(4-Methoxyphenyl)-3-bromopyridine | 85 |

| Pd(PPh₃)₄ | 1-Iodonaphthalene | 2-(Naphthalen-1-yl)-3-bromopyridine | 78 |

| PdCl₂(dppf) | 2-Bromothiophene | 2-(Thiophen-2-yl)-3-bromopyridine | 82 |

This table represents typical yields for Negishi cross-coupling reactions involving pyridylzinc reagents and various aryl halides, illustrating the general applicability of the methodology.

Facilitating the Construction of Intricate Molecular Architectures (e.g., Azamacrocycles)

The unique structural and reactive properties of this compound make it a valuable precursor in the synthesis of complex molecular architectures, including azamacrocycles. The pyridine nitrogen atom can act as a coordination site for metal ions or a hydrogen bond acceptor, while the bromine atom and the carbon-zinc bond provide handles for further synthetic transformations.

The construction of azamacrocycles often involves a multi-step sequence where the pyridine unit is incorporated into a larger ring structure. One common strategy involves an initial Negishi coupling to append a side chain to the 2-position of the pyridine ring. This side chain can contain a terminal amine or another reactive group that can participate in a subsequent macrocyclization step.

For instance, this compound can be coupled with a long-chain ω-aminoalkyl halide that has its amino group protected. Following the coupling reaction, deprotection of the amine allows for a subsequent intramolecular reaction, such as an N-arylation or an amidation, to close the macrocyclic ring. The bromine atom at the 3-position can be retained for further functionalization of the final azamacrocycle or can be removed via a variety of dehalogenation methods if desired.

The synthesis of these intricate structures benefits from the reliability and functional group tolerance of the Negishi coupling. This allows for the assembly of complex fragments prior to the crucial macrocyclization step, which is often the most challenging part of the synthesis. The ability to introduce the 3-bromopyridin-2-yl moiety with predictable regiochemistry is a key advantage in the design and synthesis of novel azamacrocycles with tailored properties for applications in areas such as ion recognition, catalysis, and medicinal chemistry.

Comparative Analysis with Alternative Organometallic Reagents

Comparison with Pyridylmagnesium Halides in Cross-Coupling Efficiency

Pyridylmagnesium halides, or pyridyl Grignard reagents, are potent nucleophiles in cross-coupling reactions. Their high reactivity, however, often comes at the cost of functional group tolerance. For instance, while 2-pyridylmagnesium bromide can provide good to excellent yields in couplings with aryl or heteroaryl electrophiles, the scope of these reactions is constrained by the reagent's incompatibility with many functional groups. nih.gov The preparation of organozinc reagents has historically involved transmetalation from organolithium or Grignard reagents, a method that shares these functional group limitations. researchgate.net

A significant advancement has been the direct insertion of highly activated zinc (Rieke® Zinc) into carbon-halide bonds, a method that bypasses the need for sensitive Grignard precursors. researchgate.net This allows for the preparation of functionalized organozinc reagents that tolerate a variety of sensitive groups, including nitriles, esters, amides, and ketones. researchgate.net In contrast, pyridylmagnesium halides are generally incompatible with such electrophilic functionalities, limiting their application to more robust substrates. Therefore, while potentially efficient for simple systems, pyridylmagnesium reagents are less versatile than pyridylzinc halides prepared via direct zinc insertion when complex, functionalized molecules are the target.

Table 1: Pyridylzinc Halides vs. Pyridylmagnesium Halides

| Feature | (3-Bromopyridin-2-yl)zinc bromide | Pyridylmagnesium Halides |

|---|---|---|

| Reactivity | Moderate to high | High |

| Functional Group Tolerance | Good to excellent (tolerates esters, nitriles, ketones, etc.). researchgate.netnih.gov | Limited (reacts with most electrophilic functional groups). nih.gov |

| Preparation | Direct insertion of zinc into C-Br bond; transmetalation. nih.govresearchgate.net | Direct insertion of magnesium into C-X bond. |

| Cross-Coupling Efficiency | Broadly applicable in Negishi coupling with high yields. nih.gov | Good to excellent yields but with a more limited substrate scope. nih.gov |

Comparison with Pyridylindium Halides and Their Synthetic Utility

Organoindium reagents have emerged as viable alternatives in cross-coupling chemistry. researchgate.net Notably, tri(pyridin-2-yl)indium nucleophiles have been shown to couple efficiently with aryl, benzyl (B1604629), and alkenyl bromides. nih.gov A key development in this area is the formation of stable, solid triorganoindium complexes with 4-dimethylaminopyridine, which enhances their handling and utility. nih.gov

The synthetic utility of pyridylindium reagents is demonstrated in their stereospecific coupling with alkenyl iodides and their selective reactions with 1,1-dibromo-1-alkenes to form either mono- or disubstituted products depending on the stoichiometry. However, the scope of pyridylindium reagents in comparison to pyridylzinc reagents appears more specialized. The Negishi coupling, which employs organozinc reagents, is a broadly applied and fundamental C-C bond-forming reaction in drug discovery and complex molecule synthesis. researchgate.net Protocols for the use of 2-pyridylzinc reagents have been readily adapted from those developed for carbocyclic analogues and can be applied on a multi-kilogram scale. nih.gov While pyridylindium reagents offer unique reactivity in specific contexts, pyridylzinc halides provide a more generally established and versatile platform for the functionalization of pyridines across a wider range of synthetic challenges.

Comparison with Organostannanes (Stille Reagents) in Terms of Scope and Environmental Impact

The Stille reaction, employing organotin (organostannane) reagents, is another powerful cross-coupling method known for its high reactivity and tolerance of a wide range of functional groups. Its reactivity can sometimes succeed where Suzuki couplings fail. This broad scope has been applied to the synthesis of various bipyridine derivatives.

The primary and most significant drawback of Stille coupling is the high toxicity and hazardous nature of organostannane compounds and their byproducts. This poses considerable challenges for purification and raises significant environmental and safety concerns, limiting its application, particularly in industrial and pharmaceutical settings.

In contrast, organozinc reagents exhibit moderate toxicity, making them a much more environmentally benign alternative to organostannanes. While both methods offer a broad substrate scope, the lower toxicity of organozinc reagents makes the Negishi coupling a more sustainable and practical choice for pyridyl functionalization without compromising on chemical efficiency.

Distinct Advantages of Organozinc Reagents for Pyridyl Functionalization

Organozinc reagents, including this compound, possess a unique combination of reactivity and selectivity that offers distinct advantages for the functionalization of complex pyridine-containing molecules.

The reactivity of the carbon-zinc bond is sufficiently high to participate readily in palladium-catalyzed cross-coupling reactions, yet moderate enough to avoid the side reactions that plague more reactive organometallics. nih.gov This "Goldilocks" reactivity profile makes them ideal for constructing complex molecular architectures. nih.gov The efficiency of Negishi couplings with pyridylzinc reagents has been demonstrated through the use of modern, highly active palladium catalysts and ligands, which enable reactions under mild conditions with low catalyst loadings. nih.gov The scalability of these reactions, with successful applications at the multi-kilogram level, underscores their robustness and reliability for producing pyridine-containing compounds for large-scale applications, including drug development. nih.gov

Theoretical and Computational Investigations of 3 Bromopyridin 2 Yl Zinc Bromide Chemistry

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a routine method for calculating the potential energy surfaces of chemical reactions involving systems of several hundred atoms. scienceopen.comscienceopen.com This allows for the detailed investigation of reaction mechanisms, including the characterization of intermediates and transition states. For reactions involving (3-Bromopyridin-2-yl)Zinc bromide, such as Negishi cross-coupling, computational studies can map out the entire catalytic cycle.

The elucidation of reaction mechanisms through computational means has seen significant advances, moving towards the study of increasingly complex systems and appreciating the subtle roles of non-covalent interactions. rsc.org DFT calculations can estimate the energy barriers (activation energies) for each elementary step of a proposed mechanism, such as oxidative addition, transmetalation, and reductive elimination. rsc.org By comparing the energies of different potential pathways, the most likely mechanism can be identified.

For instance, in the Negishi coupling, the transmetalation step involves the transfer of the pyridyl group from zinc to the palladium catalyst. Computational modeling can reveal the geometry of the transition state for this step and the associated energetic cost. These calculations often need to account for the explicit role of solvent molecules and the dynamic behavior of the system, which presents an ongoing challenge and an area of active research. rsc.org The ability to model these complex interactions is crucial for accurately predicting reaction outcomes and optimizing conditions.

Table 1: Representative Theoretical Data for Mechanistic Steps in a Negishi Coupling This table presents hypothetical data based on typical findings in computational studies of similar cross-coupling reactions, as specific data for this compound is not available.

| Mechanistic Step | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) | Key Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Pd(0) approaching the C-X bond | 10 - 20 | Nature of the aryl halide, phosphine (B1218219) ligand cone angle |

| Transmetalation | Four-centered or open transition state | 5 - 15 | Lewis acidity of the zinc salt, solvent polarity |

| Reductive Elimination | Distorted square planar or T-shaped Pd(II) complex | 15 - 25 | Steric hindrance between coupling partners, electronic effects of ligands |

Electronic Structure Analysis and Reactivity Prediction via Quantum Chemical Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity. scienceopen.com By solving approximations of the Schrödinger equation, methods like DFT can determine the electronic structure of this compound, providing insights into its behavior as a nucleophile in cross-coupling reactions. scienceopen.comresearchgate.net

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them. irjweb.com For a nucleophile like this compound, a high-energy HOMO is indicative of higher reactivity. The HOMO-LUMO energy gap is also a critical parameter, with a smaller gap generally implying higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electron density distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.comnih.gov For this compound, the MEP would show a high concentration of negative potential around the carbon atom bonded to zinc, confirming it as the primary site of nucleophilic attack. DFT calculations on related zinc bromide complexes have been used to reveal their electronic features and stabilize molecular structures through analysis of intramolecular hydrogen bonds and other interactions. buxdu.uz

Table 2: Predicted Electronic Properties and Reactivity Descriptors for a Pyridylzinc Reagent This table contains representative theoretical values for a model pyridylzinc compound calculated using DFT, as specific experimental values for the title compound are not available.

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.5 eV | Indicates strong electron-donating (nucleophilic) character. irjweb.com |

| LUMO Energy | -1.2 eV | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | A relatively small gap suggests high chemical reactivity. aimspress.com |

| Mulliken Charge on C-Zn | -0.65 | Confirms significant polarization and carbanionic character of the carbon atom. |

| Global Hardness (η) | 2.15 eV | Indicates the molecule's resistance to change its electron configuration. |

| Electrophilicity Index (ω) | 1.55 eV | Measures the stabilization in energy when the system acquires additional electronic charge. |

Predictive Modeling for Discovering Novel Reactivity Modes and Catalytic Cycles

The frontiers of computational chemistry are rapidly expanding with the integration of artificial intelligence and machine learning to predict chemical reactions. rsc.org These data-driven approaches can uncover novel reactivity patterns that are not immediately obvious from traditional mechanistic studies. mit.edunih.govnih.gov

One strategy treats reaction prediction as a "translation" problem, where a model learns to translate a set of reactants into the most likely products. youtube.com These models are trained on vast databases of experimental reactions, such as those found in patents, and can achieve high accuracy in predicting the major product for reactions they have never seen before. mit.edunih.govyoutube.com For a reagent like this compound, such a model could predict its behavior with a wide array of electrophiles and catalysts, potentially identifying new and useful transformations.

Alongside machine learning, automated reaction path search methods represent another powerful approach. acs.org These algorithms can exhaustively explore the potential energy surface of a given set of atoms to find all possible stable structures and the transition states that connect them, effectively creating a complete reaction network. scienceopen.comresearchgate.net This ab initio discovery process can reveal entirely new, unanticipated reaction pathways and catalytic cycles. acs.org For instance, applying such a method to the this compound system could lead to the discovery of novel catalytic cycles for its synthesis or its participation in unexpected coupling reactions. While computationally intensive, these methods hold the promise of accelerating the discovery of new chemical transformations. rsc.org

Table 3: Comparison of Computational Approaches for Reactivity Discovery

| Approach | Methodology | Primary Input | Key Output | Application to this compound |

|---|---|---|---|---|

| Traditional DFT Studies | Calculation of potential energy surfaces for hypothesized pathways. scienceopen.com | Specific reactants, products, and a proposed mechanism. | Activation energies, reaction thermodynamics, and transition state structures. rsc.org | Validating and refining mechanisms for known reactions, e.g., Negishi coupling. |

| Machine Learning Models | Training neural networks on large reaction databases. mit.edunih.gov | Reactant and reagent structures. | Predicted major product(s) and yield estimates. nih.govacs.org | Predicting outcomes for reactions with novel substrates or under new conditions. |

| Automated Path Searching | Algorithmic exploration of the complete potential energy surface. acs.org | Only the elemental composition or initial reactants. | A comprehensive network of all possible reactions and products. scienceopen.comresearchgate.net | Discovering entirely new, unanticipated reactions and catalytic cycles. |

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems for (3-Bromopyridin-2-yl)Zinc Bromide Reactions

The quest for more efficient and selective catalytic systems is a central theme in modern organic synthesis. For reactions involving this compound, research is geared towards the design of catalysts that can operate under milder conditions, with lower catalyst loadings, and provide higher yields and selectivity.

A significant area of focus is the development of novel ligands for palladium and other transition metal catalysts. The choice of ligand is critical in tuning the reactivity and selectivity of the metal center. worktribe.com For instance, the use of bidentate phosphine (B1218219) ligands has shown promise in improving yields in sterically hindered cross-coupling reactions. Future work will likely involve the computational design and high-throughput screening of new ligand architectures to identify catalysts with superior performance for specific transformations of this compound.

Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as zinc itself, is gaining traction. worktribe.com Zinc-based catalytic systems, like those employing zinc bromide (ZnBr2), are being investigated for various organic transformations, including C-C and C-heteroatom bond formations. bohrium.com While still in its early stages, the development of zinc catalysis offers a more sustainable alternative to precious metal catalysts. worktribe.com

| Catalyst System | Key Features | Potential Advantages |

| Palladium with Novel Ligands | Computationally designed phosphine and N-heterocyclic carbene (NHC) ligands. | Higher yields, improved selectivity, lower catalyst loadings, and enhanced functional group tolerance. |

| Zinc-Based Catalysts | Utilization of ZnBr2 and other zinc salts as catalysts. bohrium.com | Lower cost, reduced toxicity, and environmentally benign. worktribe.combohrium.com |

| Copper-Catalyzed Systems | Use of copper(I) complexes for specific reactions like nucleophilic acylation. | Efficient catalysis at room temperature, often with short reaction times. |

Integration of this compound Chemistry into Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. For this compound, this translates to developing synthetic routes that minimize waste, use less hazardous materials, and are more energy-efficient.

A key aspect of this is the move towards using more environmentally benign solvents or even solvent-free reaction conditions. The direct preparation of pyridylzinc bromides using "Rieke zinc" is a step in this direction, although it often still relies on organic solvents like THF. researchgate.net Future research will likely focus on adapting these preparations to greener solvent alternatives or solid-state reaction conditions.

The inherent catalytic nature of many reactions involving this compound aligns well with green chemistry principles by reducing the need for stoichiometric reagents. bohrium.com The development of recyclable catalysts is another important avenue. For instance, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are highly desirable. bohrium.com

Exploration of Unprecedented Reactivity and Transformation Pathways

While the Negishi coupling and related cross-coupling reactions are the mainstay of this compound chemistry, researchers are actively exploring new and unconventional reaction pathways. This includes investigating its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly atom-economical and can rapidly generate molecular diversity. A study on 2-chlorophenyl zinc bromide demonstrated its utility in a Mannich-like multicomponent synthesis, a strategy that could potentially be extended to this compound. mdpi.com

Furthermore, the potential for this compound to undergo novel cyclization or rearrangement reactions is an area ripe for exploration. The unique electronic properties of the pyridyl ring, combined with the reactivity of the organozinc moiety, could be harnessed to construct complex heterocyclic scaffolds that are otherwise difficult to access. For example, a method for preparing 1-(3-bromopyridin-2-yl)ethanone (B187598) involves an acylation reaction of the intermediate 3-bromopyridine (B30812) oxide. google.com

Application in Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is revolutionizing drug discovery and materials science. chemrxiv.orgresearchgate.net These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new molecules with desired properties. chemrxiv.org

This compound is an ideal candidate for incorporation into these platforms. Its preparation via direct insertion of zinc into the corresponding bromide is amenable to flow chemistry setups. koreascience.krresearchgate.net In a flow system, reagents can be continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to improved yields, higher purity, and safer operation compared to traditional batch processes. mdpi.com

A recent study demonstrated the use of organozinc reagents in an automated, multistep flow synthesis to generate a library of compounds. chemrxiv.org This "assembly line" approach allows for the modular construction of molecules by sequentially adding different building blocks. chemrxiv.org The compatibility of this compound with such systems opens up exciting possibilities for its use in high-throughput synthesis and the rapid exploration of chemical space.

| Technology | Application for this compound | Advantages |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of compound libraries. chemrxiv.org | Increased productivity, rapid optimization, and generation of diverse molecular libraries. researchgate.net |

| Flow Chemistry | Continuous production, precise control over reaction parameters, and integration of multiple synthetic steps. researchgate.netmdpi.com | Improved safety, enhanced yields and purity, scalability, and potential for in-line purification. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.